1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride
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Overview
Description
1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is a synthetic compound belonging to the class of heterocyclic organic compounds This compound is characterized by its unique structure, which includes a decahydropyrido[4,3-e][1,4]oxazepine core with a methoxyethyl substituent
Mechanism of Action
Target of Action
The primary targets of 1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride are currently unknown. This compound belongs to the class of dibenzo[b,f][1,4]oxazepine (DBO) derivatives , which are known to possess an array of pharmacological activities . DBO derivatives have been found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, histamine H4 receptor agonists, non-nucleoside HIV-1 reverse transcriptase inhibitors, and lachrymatory agents .
Mode of Action
It’s known that dbo derivatives can be synthesized through various methods, including cyclocondensation with two precursors . The interaction of this compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Dbo derivatives are known to interact with various biochemical pathways due to their diverse pharmacological activities
Result of Action
Dbo derivatives are known to have a wide range of physiological effects due to their diverse pharmacological activities .
Action Environment
The action of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride involves several steps, typically starting with the preparation of the decahydropyrido[4,3-e][1,4]oxazepine core. This can be achieved through cyclocondensation reactions involving substituted 2-aminophenols and substituted 2-halobenzaldehydes under basic conditions . The methoxyethyl group is introduced via alkylation reactions using appropriate alkylating agents. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepine derivatives: These compounds share a similar oxazepine core but differ in their substituents and overall structure.
Benzoxazepine derivatives: These compounds have a benzene ring fused to the oxazepine core, which imparts different chemical and biological properties.
Pyrido[4,3-e][1,4]oxazepine derivatives: These compounds have a pyridine ring fused to the oxazepine core, similar to the target compound, but may have different substituents.
The uniqueness of this compound lies in its specific substituent pattern and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-methoxyethyl)-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-15-5-4-13-10-2-3-12-6-9(10)7-16-8-11(13)14;/h9-10,12H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJONZWIUTHFOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2CCNCC2COCC1=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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